molecular formula C16H8N2Na2O6S4 B7790620 Dids CAS No. 132132-49-1

Dids

Cat. No.: B7790620
CAS No.: 132132-49-1
M. Wt: 498.5 g/mol
InChI Key: GEPAYBXVXXBSKP-SEPHDYHBSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid typically involves the reaction of stilbene derivatives with isothiocyanate groups. The process begins with the preparation of stilbene-2,2’-disulfonic acid, which is then reacted with thiophosgene to introduce the isothiocyanate groups . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the successful formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or other separation techniques to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include nucleophiles like amines and thiols. The reactions typically occur under mild conditions, with solvents such as dimethyl sulfoxide (DMSO) or water .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific nucleophiles used. For example, reactions with amines can result in the formation of thiourea derivatives, while reactions with thiols can produce thioether compounds .

Mechanism of Action

The mechanism of action of 4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid involves its ability to inhibit ion channels and transporters by binding to specific sites on these proteins. For example, DIDS inhibits the RAD51 protein by binding near its DNA binding site, thereby preventing RAD51 from interacting with DNA and inhibiting homologous recombination . Additionally, this compound can directly inhibit caspase activity, which plays a role in apoptosis .

Comparison with Similar Compounds

4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid is unique in its dual inhibitory effects on both ion channels and the RAD51 protein. Similar compounds include:

Properties

IUPAC Name

disodium;5-isothiocyanato-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O6S4.2Na/c19-27(20,21)15-7-13(17-9-25)5-3-11(15)1-2-12-4-6-14(18-10-26)8-16(12)28(22,23)24;;/h1-8H,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2/b2-1+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPAYBXVXXBSKP-SEPHDYHBSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=S)S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1N=C=S)S(=O)(=O)[O-])/C=C/C2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8N2Na2O6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67483-13-0, 132132-49-1
Record name NSC 344481
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067483130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132132491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium 4,4'-Diisothiocyanato-2,2'-stilbenedisulfonate Hydrate [Protein Modification Reagent]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DISODIUM 4,4'-DIISOTHIOCYANATO-2,2'-STILBENEDISULFONATE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VFRQ7416A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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